3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(2-chloro-4-ethoxyphenyl)phenol, 95%, commonly referred to as CCEP, is a phenolic compound with a wide range of applications in the scientific research field. It is an important chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. CCEP is a highly reactive compound and is known for its stability, making it an ideal choice for laboratory experiments.
Mechanism of Action
The mechanism of action of CCEP is not well understood. However, it is believed that CCEP acts as a nucleophile in the reaction, attacking the electrophilic center of the substrate molecule. This results in the formation of a covalent bond between the CCEP and the substrate molecule, leading to the formation of a new product.
Biochemical and Physiological Effects
The biochemical and physiological effects of CCEP are not well understood. However, it is believed that CCEP may have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes. Additionally, CCEP may have a toxic effect on certain cells, such as human hepatocytes.
Advantages and Limitations for Lab Experiments
CCEP is a highly reactive compound, making it an ideal choice for laboratory experiments. It is also highly stable, making it suitable for long-term storage. Additionally, CCEP is relatively inexpensive, making it an attractive option for researchers. However, the reactivity of CCEP can also be a disadvantage, as it can lead to unwanted side reactions. Additionally, the toxicity of CCEP may limit its use in certain experiments.
Future Directions
Future research on CCEP could focus on improving the synthesis process to produce higher purity products. Additionally, further research could be conducted to better understand the biochemical and physiological effects of CCEP. Additionally, research could be conducted to explore the potential applications of CCEP in other fields, such as the synthesis of polymers or dyes and pigments. Finally, research could be conducted to explore the potential of CCEP as an inhibitor of certain enzymes, such as cytochrome P450 enzymes.
Synthesis Methods
The synthesis of CCEP is relatively straightforward and involves a two-step reaction. The first step involves the reaction of 2-chloro-4-ethoxyphenol with chlorine in the presence of a base catalyst, such as sodium hydroxide, to form 3-chloro-5-(2-chloro-4-ethoxyphenyl)phenol. The second step involves the purification of the product using a distillation process to obtain a 95% pure product.
Scientific Research Applications
CCEP is widely used in the scientific research field as an intermediate in the synthesis of various compounds. It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other specialty chemicals. CCEP is also used in the synthesis of various polymers, such as polyvinyl chloride, polystyrene, and polycarbonate. Additionally, CCEP is used as a starting material for the synthesis of a variety of dyes and pigments.
properties
IUPAC Name |
3-chloro-5-(2-chloro-4-ethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O2/c1-2-18-12-3-4-13(14(16)8-12)9-5-10(15)7-11(17)6-9/h3-8,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWKFKHOQGKNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686142 |
Source
|
Record name | 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261921-93-0 |
Source
|
Record name | 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.